
4-Bromo-2-(3-chloropropyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(3-chloropropyl)thiophene is a halogenated thiophene derivative with the molecular formula C7H8BrClS. This compound is part of the thiophene family, which is known for its five-membered ring structure containing one sulfur atom. Thiophene derivatives are widely studied due to their diverse applications in medicinal chemistry, material science, and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(3-chloropropyl)thiophene typically involves halogenation and alkylation reactions. One common method starts with 2-bromothiophene, which undergoes a metalation-alkylation reaction with various electrophiles to form the desired product . Another approach involves the halogen dance reaction, where halogenated heteroaromatic compounds are treated with lithium diisopropylamide (LDA) to form rearranged lithiated intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and alkylation processes, utilizing reagents such as N-bromosuccinimide (NBS) and alkyl halides under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(3-chloropropyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: Such as Suzuki-Miyaura coupling, where the compound reacts with boron reagents to form carbon-carbon bonds.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted thiophenes, which can be further functionalized for specific applications in organic synthesis and material science .
Scientific Research Applications
4-Bromo-2-(3-chloropropyl)thiophene has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-2-(3-chloropropyl)thiophene involves its interaction with molecular targets through its halogen and thiophene moieties. The compound can undergo electrophilic aromatic substitution, where the electron-rich thiophene ring reacts with electrophiles. Additionally, the halogen atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
2-Bromothiophene: A simpler thiophene derivative used in similar applications.
3-Bromo-2-chlorothiophene: Another halogenated thiophene with comparable reactivity.
4-Bromo-2-chlorothiophene: Shares structural similarities and undergoes similar chemical reactions.
Uniqueness
4-Bromo-2-(3-chloropropyl)thiophene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromine and chlorine atoms allows for versatile functionalization, making it a valuable intermediate in organic synthesis and material science .
Properties
Molecular Formula |
C7H8BrClS |
|---|---|
Molecular Weight |
239.56 g/mol |
IUPAC Name |
4-bromo-2-(3-chloropropyl)thiophene |
InChI |
InChI=1S/C7H8BrClS/c8-6-4-7(10-5-6)2-1-3-9/h4-5H,1-3H2 |
InChI Key |
UREYETONNJOHQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1Br)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


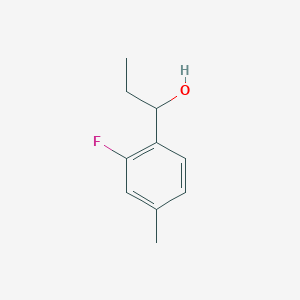
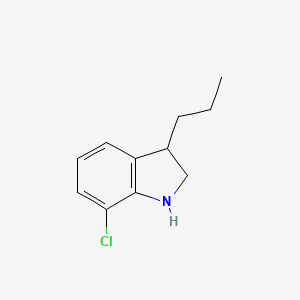
![2-[2-(4-Cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B15257452.png)
![3-{[(Pyridin-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B15257456.png)
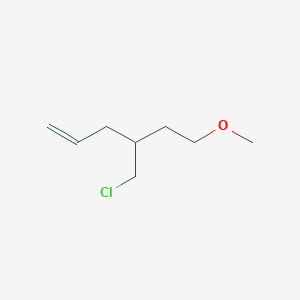
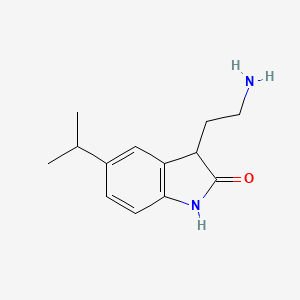
![6-[Methyl(thiolan-3-YL)amino]pyridine-3-carbaldehyde](/img/structure/B15257475.png)
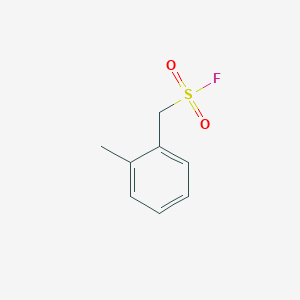
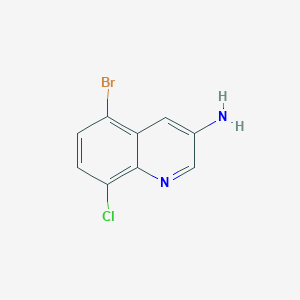


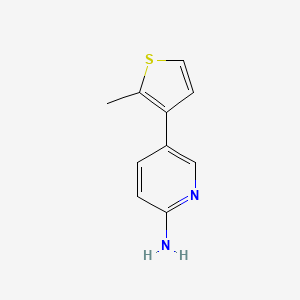
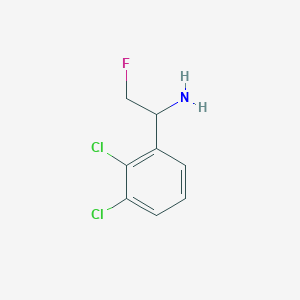
![1-[(3R)-piperidin-3-yl]-3-propylurea](/img/structure/B15257519.png)
